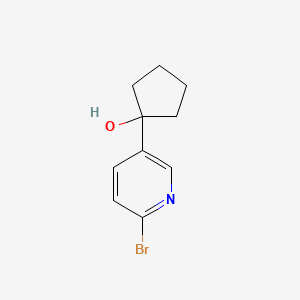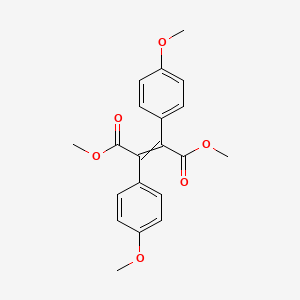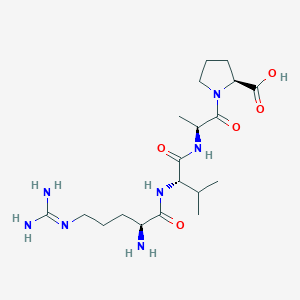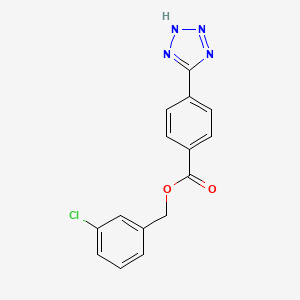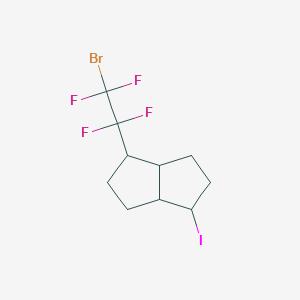
Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo-: is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a pentalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- typically involves multi-step organic reactions. The starting materials often include pentalene derivatives and halogenated ethyl compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can participate in addition reactions, particularly with unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation reactions may produce oxygenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, its structural features suggest potential use in drug discovery and development. The presence of multiple halogen atoms may enhance the compound’s bioactivity and stability.
Industry: In industry, this compound may be used in the development of advanced materials, including polymers and coatings. Its unique properties can contribute to the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- involves interactions with molecular targets through its halogen atoms and pentalene core. These interactions can influence the compound’s reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or potential biological applications.
Comparación Con Compuestos Similares
Pentalene Derivatives: Other pentalene derivatives with different substituents.
Halogenated Compounds: Compounds with similar halogenation patterns, such as 1-(2-bromo-1,1,2,2-tetrafluoroethyl) derivatives.
Uniqueness: Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- is unique due to its combination of a pentalene core with multiple halogen atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
147297-42-5 |
|---|---|
Fórmula molecular |
C10H12BrF4I |
Peso molecular |
415.00 g/mol |
Nombre IUPAC |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-4-iodo-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C10H12BrF4I/c11-10(14,15)9(12,13)7-3-1-6-5(7)2-4-8(6)16/h5-8H,1-4H2 |
Clave InChI |
SQRQSKUFTIVOLR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C1C(CC2)I)C(C(F)(F)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)

![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
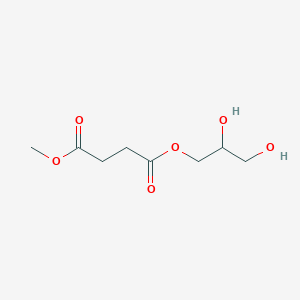
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)
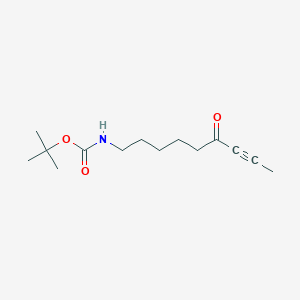
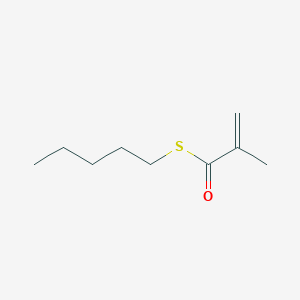
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
